![molecular formula C19H17NO7 B2710748 Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate CAS No. 878692-36-5](/img/structure/B2710748.png)
Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate
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Overview
Description
Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate, also known as DBDO-PEG, is a chemical compound that has gained attention in scientific research due to its potential applications in drug delivery systems.
Mechanism of Action
The mechanism of action of Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate is based on the self-assembly of the nanoparticles. The hydrophobic core of the nanoparticle encapsulates the drug, while the hydrophilic PEG coating provides stability and prevents recognition by the immune system. The nanoparticles can then target specific cells or tissues through ligand-receptor interactions.
Biochemical and Physiological Effects:
Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate has been shown to have low toxicity and biocompatibility in cell culture and animal studies. The nanoparticles have also been shown to increase the uptake and retention of drugs in target cells, leading to improved therapeutic outcomes.
Advantages and Limitations for Lab Experiments
Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate has several advantages for lab experiments, including its ease of synthesis, high purity, and ability to encapsulate a wide range of drugs. However, the self-assembly of the nanoparticles can be influenced by several factors, including pH, temperature, and salt concentration, which can affect the stability and drug release kinetics of the nanoparticles.
Future Directions
For Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate research include optimizing the synthesis method for larger scale production, studying the pharmacokinetics and biodistribution of the nanoparticles in vivo, and developing targeted drug delivery systems for specific diseases. Additionally, the use of Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate in combination with other drug delivery systems, such as liposomes or dendrimers, could lead to even more effective drug treatments.
Synthesis Methods
Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate is synthesized through a multi-step process that involves the reaction of dimethyl terephthalate with 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid. The resulting product is then treated with polyethylene glycol (PEG) and a coupling agent to form Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate. This synthesis method has been optimized to yield high purity and high molecular weight Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate.
Scientific Research Applications
Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate has been studied for its potential applications in drug delivery systems. The unique structure of Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate allows it to self-assemble into nanoparticles that can encapsulate drugs and target specific cells or tissues. This targeted drug delivery system has the potential to improve the efficacy and reduce the side effects of current drug treatments.
properties
IUPAC Name |
dimethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7/c1-24-18(22)12-3-5-13(19(23)25-2)14(9-12)20-17(21)11-4-6-15-16(10-11)27-8-7-26-15/h3-6,9-10H,7-8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBVMWVYXFLJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate |
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